L-Phenylalanine tert-Butyl Ester-d5
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Overview
Description
L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine tert-Butyl Ester. It is a compound used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The deuterium atoms in the compound make it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine tert-Butyl Ester-d5 can be synthesized through the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a deuterated catalyst. The reaction typically involves the use of a strong acid, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient production with minimal human intervention. The product is then purified through crystallization or chromatography techniques to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine tert-Butyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylalanine ketones or carboxylic acids.
Reduction: Formation of phenylalanine alcohols.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, making it a valuable tool in kinetic isotope effect studies. The compound can also bind to enzymes and receptors, modulating their activity and providing insights into their function .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine tert-Butyl Ester: The non-deuterated version of the compound.
L-Phenylalanine Methyl Ester: Another ester derivative of L-Phenylalanine.
D-Phenylalanine tert-Butyl Ester: The D-enantiomer of the compound.
Uniqueness
L-Phenylalanine tert-Butyl Ester-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterium atoms also influence the compound’s chemical reactivity, making it a valuable tool in mechanistic and kinetic studies .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
226.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC(C)(C)C)N)[2H])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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